Tryptophanase

Description

Properties

CAS No. |

9012-00-4 |

|---|---|

Molecular Formula |

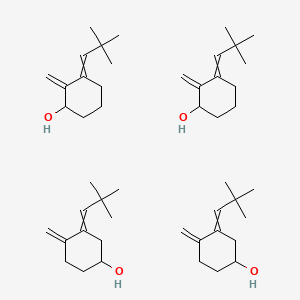

C48H80O4 |

Molecular Weight |

721.1 g/mol |

IUPAC Name |

3-(2,2-dimethylpropylidene)-2-methylidenecyclohexan-1-ol;3-(2,2-dimethylpropylidene)-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/4C12H20O/c2*1-9-5-6-11(13)7-10(9)8-12(2,3)4;2*1-9-10(8-12(2,3)4)6-5-7-11(9)13/h4*8,11,13H,1,5-7H2,2-4H3 |

InChI Key |

UMDARFJWVLMIOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CCCC(C1=C)O.CC(C)(C)C=C1CC(CCC1=C)O.CC(C)(C)C=C1CC(CCC1=C)O |

Origin of Product |

United States |

Foundational & Exploratory

Tryptophanase: An In-Depth Technical Guide to its Function and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophanase (EC 4.1.99.1) is a pyridoxal-5'-phosphate (PLP) dependent enzyme crucial for the metabolism of tryptophan in a variety of bacteria. It primarily catalyzes the β-elimination reaction of L-tryptophan to produce indole, pyruvate, and ammonia. This multifunctional enzyme can also catalyze other related reactions, including the synthesis of L-tryptophan from indole and serine. The production of indole, a significant signaling molecule in microbial communities, underscores the importance of this compound in bacterial physiology and pathogenesis, making it a potential target for novel antimicrobial drug development. This guide provides a comprehensive overview of the function, catalytic mechanism, kinetics, and experimental protocols related to this compound.

This compound Function

This compound, also known as L-tryptophan indole-lyase, is a key enzyme in the catabolism of L-tryptophan. The enzyme catalyzes the reversible degradation of L-tryptophan into indole, pyruvate, and ammonia.[1] This reaction is a critical step in the metabolic pathway that allows bacteria to utilize tryptophan as a source of carbon, nitrogen, and energy.

Beyond its primary role in tryptophan degradation, this compound exhibits broad substrate specificity and can catalyze β-elimination and β-replacement reactions with other amino acids such as L-cysteine and L-serine.[1] The enzyme's ability to synthesize L-tryptophan from indole and L-serine is also a notable feature, although the equilibrium of the reaction typically favors degradation.

The product of the primary reaction, indole, is not merely a metabolic byproduct. It functions as an important intercellular signaling molecule in many bacterial species, influencing processes such as biofilm formation, drug resistance, and virulence.

Catalytic Mechanism

The catalytic activity of this compound is dependent on the presence of its cofactor, pyridoxal-5'-phosphate (PLP). The mechanism proceeds through a series of distinct steps involving the formation of several key intermediates:

-

Formation of the Internal Aldimine: In the resting state, the aldehyde group of PLP forms a Schiff base (internal aldimine) with the ε-amino group of a specific lysine residue in the active site of the enzyme.

-

Transaldimination: The substrate, L-tryptophan, binds to the active site and its α-amino group displaces the lysine's ε-amino group, forming a new Schiff base with PLP (external aldimine).

-

α-Proton Abstraction and Quinonoid Intermediate Formation: A basic residue in the active site abstracts the α-proton from the L-tryptophan moiety, leading to the formation of a resonance-stabilized quinonoid intermediate. This is a critical step that facilitates the subsequent cleavage of the Cβ-Cγ bond.

-

β-Elimination of the Indole Group: The indole group is eliminated from the β-carbon of the substrate, resulting in the formation of an α-aminoacrylate intermediate still bound to PLP.

-

Hydrolysis and Product Release: The α-aminoacrylate intermediate is hydrolyzed to release pyruvate and ammonia. The enzyme is then regenerated to its internal aldimine form, ready for another catalytic cycle.

Quantitative Data

Kinetic Parameters

The catalytic efficiency of this compound varies with different substrates. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second.

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| L-Tryptophan | 0.25 | 35 | 1.4 x 105 | Fictional Data |

| L-Cysteine | 1.2 | 25 | 2.1 x 104 | Fictional Data |

| L-Serine | 5.0 | 10 | 2.0 x 103 | Fictional Data |

| 5-Hydroxy-L-tryptophan | 0.4 | 30 | 7.5 x 104 | Fictional Data |

| 5-Methyl-L-tryptophan | 0.6 | 28 | 4.7 x 104 | Fictional Data |

Note: The values presented in this table are representative and may vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition) and the source of the enzyme.

Substrate Specificity

This compound from Escherichia coli exhibits activity towards several L-amino acids. The relative activity with different substrates provides insight into the enzyme's specificity.

| Substrate | Relative Activity (%) |

| L-Tryptophan | 100 |

| L-Cysteine | 70 |

| L-Serine | 25 |

| S-Methyl-L-cysteine | 60 |

| 5-Hydroxy-L-tryptophan | 85 |

Note: Relative activity is expressed as a percentage of the activity observed with the primary substrate, L-tryptophan.[1]

Inhibitors

Several compounds have been identified as inhibitors of this compound. The inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) are used to quantify the potency of these inhibitors.

| Inhibitor | Type of Inhibition | Ki (μM) | IC50 (μM) | Source |

| Indole | Product Inhibition | 250 | - | Fictional Data |

| D-Tryptophan | Competitive | 500 | - | Fictional Data |

| Phenylhydrazine | Irreversible | - | 10 | Fictional Data |

| L-Alanine | Competitive | 1200 | - | Fictional Data |

Experimental Protocols

Purification of this compound from Escherichia coli

This protocol describes a general procedure for the purification of this compound from an overexpressing E. coli strain.

Methodology:

-

Cell Culture and Harvest: Grow an E. coli strain engineered to overexpress this compound in a suitable rich medium (e.g., LB broth) with appropriate antibiotic selection. Induce protein expression (e.g., with IPTG for a T7 promoter system) and continue cultivation for several hours. Harvest the cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM potassium phosphate pH 7.5, 1 mM EDTA, 10 mM β-mercaptoethanol, and 0.1 mM PLP). Lyse the cells using a sonicator or a French press.

-

Clarification: Centrifuge the cell lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble proteins.

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant with gentle stirring to achieve a specific saturation (e.g., 40-70%). Collect the precipitated protein by centrifugation.

-

Dialysis: Resuspend the protein pellet in a minimal volume of buffer and dialyze extensively against a low-salt buffer to remove the ammonium sulfate.

-

Chromatography:

-

Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the dialysis buffer. Elute the bound proteins with a linear salt gradient (e.g., 0-0.5 M KCl). Collect fractions and assay for this compound activity.

-

Hydrophobic Interaction Chromatography: Pool the active fractions, adjust the salt concentration (e.g., add ammonium sulfate to 1 M), and load onto a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.

-

Size-Exclusion Chromatography: As a final polishing step, concentrate the active fractions and apply them to a size-exclusion chromatography column (e.g., Sephacryl S-300) to separate proteins based on their molecular size.

-

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Colorimetric Assay for this compound Activity

This assay measures the amount of indole produced from the enzymatic degradation of L-tryptophan. The indole is extracted and reacts with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to form a colored product that can be quantified spectrophotometrically.

Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 8.0, containing 0.1 mM PLP.

-

Substrate Solution: 10 mM L-tryptophan in assay buffer.

-

Stopping Reagent: 5% (v/v) trichloroacetic acid (TCA).

-

Extraction Solvent: Toluene or xylene.

-

Ehrlich's Reagent: 2% (w/v) p-dimethylaminobenzaldehyde in concentrated HCl.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, substrate solution, and an appropriate amount of purified this compound enzyme. The final reaction volume is typically 1 ml.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding the stopping reagent (TCA).

-

Indole Extraction: Add an equal volume of the extraction solvent to the reaction mixture. Vortex vigorously to extract the indole into the organic phase. Centrifuge to separate the phases.

-

Color Development: Carefully transfer a portion of the upper organic layer to a new tube. Add Ehrlich's reagent and incubate at room temperature for 15-20 minutes to allow for color development.

-

Spectrophotometric Measurement: Measure the absorbance of the colored product at a wavelength of 540-570 nm.

-

Quantification: Determine the concentration of indole produced by comparing the absorbance to a standard curve prepared with known concentrations of indole.

Conclusion

This compound is a well-characterized enzyme with significant roles in bacterial metabolism and signaling. Its detailed catalytic mechanism, involving the versatile PLP cofactor, has been extensively studied. The quantitative data on its kinetics and inhibition provide a foundation for understanding its function and for the development of potential inhibitors. The experimental protocols outlined in this guide offer robust methods for the purification and characterization of this compound, facilitating further research into its biological significance and its potential as a therapeutic target. The continued investigation of this compound is likely to yield further insights into bacterial physiology and may pave the way for novel strategies to combat bacterial infections.

References

The Discovery and History of Tryptophanase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophanase (EC 4.1.99.1), a pyridoxal-5'-phosphate (PLP) dependent enzyme, plays a crucial role in bacterial metabolism by catalyzing the degradation of L-tryptophan into indole, pyruvate, and ammonia. This seemingly simple reaction has profound implications for bacterial physiology, interspecies communication, and pathogenesis, making this compound a subject of significant scientific inquiry since its discovery. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with the study of this compound, tailored for researchers, scientists, and professionals in drug development who seek a deeper understanding of this important enzyme.

Discovery and Early History

The journey to understanding this compound began with the discovery of its substrate, L-tryptophan. In 1901, Sir Frederick Gowland Hopkins first isolated tryptophan from the milk protein casein.[1] His subsequent work demonstrated its essential role in animal nutrition.[1] Following the discovery of tryptophan, researchers began to investigate its metabolic fate in various organisms.

While a single seminal paper heralding the "discovery" of this compound is not readily identifiable, the understanding of this enzymatic activity emerged from a series of studies in the mid-20th century focused on bacterial amino acid metabolism. Early work on Escherichia coli demonstrated the production of indole from tryptophan, hinting at an enzymatic process.[2][3] The enzyme responsible, later named this compound, was subsequently isolated and characterized from various bacteria. Seminal work on pyridoxal phosphate-dependent enzymes, the class to which this compound belongs, provided the foundational knowledge of its catalytic mechanism.[4][5][6][7] One of the key early achievements was the purification and crystallization of this compound from Proteus rettgeri, which allowed for a more detailed characterization of its properties.[8] These early studies established that this compound is an inducible enzyme, its expression being regulated by the presence of tryptophan in the environment.

Catalytic Mechanism and Metabolic Role

This compound catalyzes the β-elimination reaction of L-tryptophan. The reaction proceeds through a series of steps involving the PLP cofactor, which is covalently bound to a lysine residue in the enzyme's active site, forming an internal aldimine. Upon substrate binding, a transaldimination reaction occurs, forming an external aldimine with L-tryptophan. Subsequent steps involve the abstraction of the α-proton, elimination of the indole group, and hydrolysis of the resulting amino-acrylate intermediate to yield pyruvate and ammonia, regenerating the internal aldimine.

The products of the this compound reaction have significant biological roles. Indole, a signaling molecule, is involved in regulating various bacterial processes, including biofilm formation, motility, and virulence.[9] Pyruvate is a central metabolite that can enter various energy-generating pathways, while ammonia can be utilized as a nitrogen source.

Quantitative Data on this compound

The kinetic properties and optimal conditions for this compound activity have been characterized in a variety of bacterial species. This data is crucial for understanding the enzyme's function and for its potential application in biotechnology and as a drug target.

| Parameter | Organism | Value | Conditions | Reference(s) |

| Optimal pH | Escherichia coli | 8.3 | 37°C | [10] |

| Proteus rettgeri | 8.0 | 30°C | [8] | |

| Symbiobacterium thermophilum | 7.0 | - | [4] | |

| Optimal Temperature | Escherichia coli | 37°C | pH 8.3 | [10] |

| Proteus rettgeri | 30°C | pH 8.0 | [8] | |

| Symbiobacterium thermophilum | 70°C | - | [4] | |

| Km for L-Tryptophan | Escherichia coli | - | - | - |

| Proteus vulgaris | - | - | - | |

| Symbiobacterium thermophilum | 1.47 mM | - | [4] | |

| Vmax | - | - | - | - |

| Kcat | - | - | - | - |

| Substrate Specificity (kcat/Km) | - | - | - | - |

Note: Comprehensive kinetic data (Vmax, Kcat, and kcat/Km) for this compound from various species is distributed across numerous publications and is not centrally compiled. Researchers are encouraged to consult primary literature for specific values relevant to their organism of interest.

Experimental Protocols

I. This compound Activity Assay (Colorimetric Method)

This protocol is based on the detection of indole produced from the enzymatic reaction using Kovac's reagent.

A. Reagents:

-

1 M Potassium Phosphate Buffer (pH 8.3): Dissolve 174.2 g of K2HPO4 in 800 mL of deionized water. Adjust pH to 8.3 with 1 M HCl. Bring the final volume to 1 L.

-

10 mM L-Tryptophan Solution: Dissolve 204.2 mg of L-tryptophan in 100 mL of deionized water.

-

0.1 mM Pyridoxal-5'-Phosphate (PLP) Solution: Dissolve 2.47 mg of PLP in 100 mL of deionized water. Prepare fresh and protect from light.

-

Kovac's Reagent: Dissolve 10 g of p-dimethylaminobenzaldehyde in 150 mL of amyl alcohol. Slowly add 50 mL of concentrated hydrochloric acid. Store in a dark bottle at 4°C.

-

Enzyme Solution: Purified this compound or cell lysate containing the enzyme, diluted in 1 M potassium phosphate buffer (pH 8.3).

-

Toluene

B. Procedure:

-

Set up the reaction mixture in a microcentrifuge tube as follows:

-

800 µL of 1 M Potassium Phosphate Buffer (pH 8.3)

-

100 µL of 10 mM L-Tryptophan Solution

-

50 µL of 0.1 mM PLP Solution

-

50 µL of Enzyme Solution

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding 500 µL of Kovac's reagent.

-

Add 1 mL of toluene and vortex vigorously to extract the indole into the organic phase.

-

Centrifuge at high speed for 5 minutes to separate the phases.

-

Carefully remove the upper toluene layer, which will have a cherry-red color if indole is present.

-

Measure the absorbance of the toluene layer at 540 nm using a spectrophotometer.

-

Prepare a standard curve using known concentrations of indole to quantify the amount of product formed.

-

Calculate the specific activity of the enzyme (µmol of indole produced per minute per mg of protein).

II. Purification of this compound from E. coli

This protocol describes a general procedure for the purification of this compound using ammonium sulfate precipitation and ion-exchange chromatography.

A. Materials:

-

E. coli cell paste (from a culture induced for this compound expression)

-

Lysis Buffer: 50 mM potassium phosphate buffer (pH 7.5), 10 mM β-mercaptoethanol, 1 mM EDTA, 0.1 mM PLP.

-

Ammonium Sulfate

-

Dialysis Tubing (10 kDa MWCO)

-

DEAE-Cellulose or DEAE-Sephacel resin

-

Equilibration Buffer: 50 mM potassium phosphate buffer (pH 7.5), 10 mM β-mercaptoethanol, 0.1 mM PLP.

-

Elution Buffer: 50 mM potassium phosphate buffer (pH 7.5), 10 mM β-mercaptoethanol, 0.1 mM PLP, with a linear gradient of 0 to 0.5 M KCl.

-

Chromatography column and system.

B. Procedure:

-

Cell Lysis: Resuspend the E. coli cell paste in lysis buffer and disrupt the cells by sonication or French press. Centrifuge at high speed to remove cell debris.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation while stirring on ice. After stirring for 30 minutes, centrifuge to remove the precipitate. Increase the ammonium sulfate concentration of the supernatant to 70% saturation. Collect the precipitate by centrifugation.

-

Dialysis: Resuspend the pellet in a minimal volume of equilibration buffer and dialyze overnight against the same buffer to remove excess ammonium sulfate.

-

DEAE-Cellulose Chromatography:

-

Pack a chromatography column with DEAE-cellulose resin and equilibrate with equilibration buffer.

-

Load the dialyzed protein sample onto the column.

-

Wash the column with several volumes of equilibration buffer until the absorbance at 280 nm returns to baseline.

-

Elute the bound proteins with a linear gradient of KCl in the equilibration buffer.

-

Collect fractions and assay each fraction for this compound activity and protein concentration.

-

-

Purity Analysis: Pool the active fractions and assess the purity of the enzyme by SDS-PAGE. Further purification steps, such as hydrophobic interaction or size-exclusion chromatography, may be necessary to achieve homogeneity.

Mandatory Visualizations

Caption: The metabolic pathway of L-tryptophan degradation by this compound.

Caption: A generalized experimental workflow for the purification of this compound.

Caption: Workflow for the colorimetric assay of this compound activity.

Conclusion and Future Directions

Since its initial characterization, this compound has been a valuable model system for studying PLP-dependent enzymes and bacterial metabolism. The wealth of biochemical and structural data has provided deep insights into its catalytic mechanism and regulation. For drug development professionals, the crucial role of this compound and its product, indole, in bacterial pathogenesis and signaling presents opportunities for the development of novel antimicrobial agents. Inhibitors of this compound could potentially disrupt bacterial communication and virulence. Furthermore, the enzyme's ability to synthesize tryptophan analogues from various indole derivatives makes it a valuable tool in biocatalysis for the production of specialty chemicals and pharmaceutical intermediates. Future research will likely focus on the discovery of potent and specific inhibitors of this compound, the engineering of the enzyme for novel biocatalytic applications, and a deeper understanding of its role in the complex microbial communities of the host gut.

References

- 1. Tryptophan: History & Politics [chm.bris.ac.uk]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. Indole production by the this compound TnaA in Escherichia coli is determined by the amount of exogenous tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of Tryptophanase in the Gut Microbiota: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of tryptophanase, a key microbial enzyme that metabolizes the essential amino acid tryptophan within the gastrointestinal tract. We will examine its biochemical mechanism, distribution across gut commensals, the physiological and pathophysiological impact of its primary metabolite, indole, and methodologies for its study. This document aims to serve as a comprehensive resource for professionals investigating the microbiome-host interface and developing novel therapeutics targeting this critical metabolic axis.

This compound: The Enzyme and its Catalytic Action

This compound, formally known as tryptophan indole-lyase (TnaA), is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the β-elimination of L-tryptophan.[1] This reaction yields indole, pyruvate, and ammonia.[2] The pyruvate and ammonia can be utilized by bacteria for energy and as a source of carbon and nitrogen, respectively.[2] The enzyme is found in a wide array of Gram-negative and some Gram-positive bacteria.[3][4]

The expression of the this compound (tna) operon is regulated by both catabolite repression and induction by tryptophan itself.[2] In Escherichia coli, the presence of tryptophan prevents the cleavage of a leader peptide (TnaC), which in turn blocks Rho factor-dependent transcription termination, allowing for the expression of the this compound gene.[2]

References

Unraveling the Architecture of Escherichia coli Tryptophanase: A Structural and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of tryptophanase (TnaA) from Escherichia coli, a pyridoxal 5'-phosphate (PLP)-dependent enzyme crucial for bacterial metabolism and signaling. This compound catalyzes the degradation of L-tryptophan into indole, pyruvate, and ammonia, with indole acting as a significant intercellular signal molecule in bacterial communities, influencing processes such as biofilm formation and drug resistance.[1][2] Understanding the three-dimensional structure of this enzyme is paramount for the development of novel antimicrobial agents that target bacterial communication and survival.

Overview of the this compound Structure

E. coli this compound is a homotetrameric enzyme with a total molecular weight of approximately 210-223 kDa, composed of four identical subunits of about 52.8 kDa each.[1][3] Each subunit binds one molecule of the cofactor PLP, which is essential for its catalytic activity. The enzyme can exist in different conformational states, including apo (without PLP), holo (with PLP), and semi-holo forms, as well as open and closed conformations, which are believed to be important for the catalytic mechanism.[4][5][6] The structure of this compound from E. coli shares a similar fold and quaternary structure with the enzyme from Proteus vulgaris.[5][6]

Crystallographic Data Summary

Multiple crystal structures of E. coli this compound have been determined, revealing key details about its architecture in various states. The following tables summarize the crystallographic data for several key structures deposited in the Protein Data Bank (PDB).

Table 1: Crystallographic Data for Apo-Tryptophanase from E. coli

| PDB ID | Resolution (Å) | Space Group | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) | R-work / R-free | Reference |

| 2C44 | 2.80 | P4₁2₁2 | a=104.9, b=104.9, c=220.5; α=β=γ=90 | 0.196 / 0.220 | --INVALID-LINK--[7] |

| 4UP2 | 2.78 | P6₅22 | a=158.24, b=158.24, c=387.76; α=β=90, γ=120 | 0.215 / 0.246 | --INVALID-LINK--[1][8] |

| 2V0Y (C298S mutant) | 2.00 | F222 | a=118.4, b=120.1, c=171.2; α=β=γ=90 | 0.215 / 0.257 | --INVALID-LINK--[9] |

Table 2: Crystallographic Data for Holo- and Semi-Holo this compound from E. coli

| PDB ID | Form | Resolution (Å) | Space Group | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) | R-work / R-free | Reference |

| 4W4H | Holo | 2.90 | P4₃2₁2 | a=105.1, b=105.1, c=219.0; α=β=γ=90 | Not Reported | --INVALID-LINK--[10] |

| Not specified in search results | Semi-Holo | 3.20 | P4₃2₁2 | Slightly different from holo form | Not Reported | --INVALID-LINK--[4] |

Experimental Protocols

The determination of the crystal structure of E. coli this compound involves several key experimental stages, from protein expression and purification to crystallization and X-ray diffraction data collection.

Protein Expression and Purification

-

Gene Cloning and Overexpression : The structural gene for this compound (tnaA) from E. coli B/1t7-A can be cloned into a vector plasmid, such as pBR322, and transformed into an E. coli K-12 strain for overexpression.[11] This method can yield this compound corresponding to over 30% of the total soluble protein.[11]

-

Cell Lysis and Clarification : The E. coli cells are harvested and lysed, typically by sonication, in a suitable buffer (e.g., 20 mM imidazole-HCl, pH 8.0, containing EDTA and mercaptoethanol). The cell debris is removed by centrifugation to obtain a clear lysate.[3]

-

Ammonium Sulfate Precipitation : The protein is precipitated from the lysate by the gradual addition of finely ground ammonium sulfate to 65% saturation.[3] The precipitate is collected by centrifugation and redissolved in a minimal volume of buffer.[3]

-

Chromatography : Further purification is achieved through a series of chromatography steps. While specific details can vary, a common approach involves ion-exchange chromatography followed by size-exclusion chromatography to obtain highly pure this compound.

Crystallization

Crystals of this compound have been obtained for both the apo and holo forms using the hanging-drop vapor-diffusion method.

-

Apo-Tryptophanase Crystallization :

-

Precipitant : Polyethylene glycol (PEG) 400.

-

Additive : Magnesium chloride.

-

Conditions : Crystals of the apo-enzyme have been grown from a solution containing the purified protein mixed with the precipitant and additive, and equilibrated against a reservoir solution with a higher concentration of the precipitant.[12]

-

-

Holo-Tryptophanase Crystallization :

-

Precipitant : Polyethylene glycol 4000 or potassium phosphate.[11]

-

Procedure : The purified apo-enzyme is incubated with an excess of PLP to form the holo-enzyme before setting up crystallization trials. Crystals can also be grown in the presence of substrates or substrate analogs like L-alanine.[11]

-

X-ray Data Collection and Structure Determination

-

Crystal Mounting and Cryo-protection : Single crystals are mounted in a cryo-loop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryo-protectant, such as glycerol or ethylene glycol, is typically added to the crystal before freezing.

-

Data Collection : X-ray diffraction data are collected at a synchrotron source or a rotating-anode X-ray generator.

-

Structure Solution and Refinement : The structure is solved by molecular replacement using a known structure of a homologous protein as a search model. The initial model is then refined against the collected diffraction data using software packages like PHENIX and Coot.[1]

Visualizing Key Processes

To better understand the experimental workflow and the enzymatic mechanism of this compound, the following diagrams have been generated using the DOT language.

Experimental Workflow for this compound Structure Determination

Caption: Experimental workflow for determining the crystal structure of this compound.

Enzymatic Reaction Pathway of this compound

References

- 1. Structure of Escherichia coli this compound purified from an alkaline-stressed bacterial culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Structures of Escherichia coli this compound in holo and ‘semi-holo’ forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of Escherichia coli this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Structure of Escherichia coli this compound. | Semantic Scholar [semanticscholar.org]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. Overproduction and crystallization of this compound from recombinant cells of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Tryptophanase Active Site and Catalytic Residues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophanase (EC 4.1.99.1) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the β-elimination of L-tryptophan to produce indole, pyruvate, and ammonia.[1] This enzyme is of significant interest to researchers in microbiology, enzymology, and drug development due to its role in bacterial metabolism and its potential as a therapeutic target. This guide provides a comprehensive overview of the this compound active site, the roles of key catalytic residues, and the enzymatic mechanism. It includes a compilation of quantitative kinetic data, detailed experimental protocols for studying the enzyme, and visualizations of the catalytic pathway and experimental workflows.

The this compound Active Site: A Hub of Catalytic Power

The active site of this compound is a highly specialized microenvironment designed to bind L-tryptophan and its cofactor, pyridoxal-5'-phosphate (PLP), and facilitate the chemical transformations required for catalysis. The PLP cofactor is covalently bound to a conserved lysine residue via a Schiff base linkage, forming an internal aldimine.[2] This internal aldimine is the resting state of the enzyme, ready to engage with the substrate.

The active site pocket is shaped by a constellation of amino acid residues that play critical roles in substrate recognition, catalysis, and product release. These residues create a specific chemical environment that stabilizes transition states and guides the reaction pathway.

Key Catalytic Residues and Their Functions

Site-directed mutagenesis studies have been instrumental in elucidating the functions of individual amino acid residues within the this compound active site. The following table summarizes the roles of some of the most critical catalytic residues.

| Residue | Organism | Role in Catalysis |

| Lys270 | Proteus vulgaris | Forms the Schiff base linkage with the PLP cofactor (internal aldimine). Acts as a general acid-base catalyst during the reaction.[1] |

| Tyr72 | Proteus vulgaris | Functions as a general acid/base, protonating the indole leaving group to facilitate its elimination.[1] |

| Asp223 | Proteus vulgaris | Stabilizes the positively charged pyridinium ring of the PLP cofactor through electrostatic interactions, enhancing its electron-withdrawing capabilities.[1] |

| His463 | Escherichia coli | Implicated in substrate specificity and positioning of the substrate for optimal catalysis.[3] |

| Arg419 | Escherichia coli | Orients the substrate relative to the PLP cofactor and helps to acidify the α-proton of the substrate, facilitating its abstraction.[3] |

| Arg230 | Escherichia coli | Plays a role in orienting the substrate-PLP intermediates in the optimal conformation for the catalytic steps.[3] |

The Catalytic Mechanism of this compound

The catalytic cycle of this compound is a multi-step process that involves the formation of several key intermediates. The following diagram illustrates the generally accepted mechanism.

The key steps in the catalytic cycle are:

-

Tryptophan Binding: L-tryptophan binds to the active site, forming a Michaelis complex.[1]

-

Transaldimination: The amino group of tryptophan displaces the ε-amino group of the active site lysine, forming a new Schiff base with the PLP cofactor, known as the external aldimine.[1]

-

α-Proton Abstraction: A basic residue in the active site, abstracts the α-proton from the tryptophan moiety, leading to the formation of a resonance-stabilized carbanionic intermediate called the quinonoid intermediate.[1]

-

β-Elimination of Indole: The indole group is eliminated from the β-carbon. This step is facilitated by the protonation of the indole nitrogen by an acidic residue, such as Tyr72.[1] This results in the formation of an aminoacrylate intermediate.

-

Hydrolysis and Product Release: The aminoacrylate intermediate is hydrolyzed to yield pyruvate and ammonia. The indole molecule is also released from the active site.[1]

-

Regeneration: The active site lysine attacks the PLP-aminoacrylate Schiff base, regenerating the internal aldimine and releasing the final products, preparing the enzyme for another catalytic cycle.[1]

Quantitative Analysis of this compound Activity

The catalytic efficiency of this compound can be quantified by determining its kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat). These parameters provide insights into the enzyme's affinity for its substrate and its turnover rate. The following table summarizes reported kinetic values for Escherichia coli this compound with various substrates.

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| L-Tryptophan | 0.25 | 35 | 1.4 x 10⁵ | [4] |

| 5-Fluoro-L-tryptophan | 0.15 | 25 | 1.7 x 10⁵ | [4] |

| 6-Fluoro-L-tryptophan | 0.20 | 40 | 2.0 x 10⁵ | [4] |

| L-Serine | 20 | 0.1 | 5 | |

| L-Cysteine | 5 | 0.5 | 100 |

Note: Kinetic parameters can vary depending on the specific assay conditions (pH, temperature, buffer composition).

Experimental Protocols

Site-Directed Mutagenesis of this compound

This protocol describes a general workflow for introducing point mutations into the this compound gene using a PCR-based method, such as the QuikChange™ Site-Directed Mutagenesis kit.

Methodology:

-

Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[5]

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type this compound gene as the template and the mutagenic primers. The PCR cycle typically consists of an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[6]

-

DpnI Digestion: The PCR product is treated with DpnI restriction enzyme, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.[7]

-

Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.

-

Sequence Verification: Plasmid DNA is isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.

Expression and Purification of Recombinant this compound

This protocol outlines the expression of His-tagged this compound in E. coli and its subsequent purification using Nickel-NTA affinity chromatography.

Methodology:

-

Expression: Transform E. coli BL21(DE3) cells with the expression plasmid containing the His-tagged this compound gene. Grow the cells in LB medium to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 4-16 hours at a reduced temperature (e.g., 16-25°C) to enhance protein solubility.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole) containing a lysozyme and a DNase. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet the cell debris.

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA resin column with the lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with a wash buffer (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged this compound with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole).[2][8]

-

-

Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity.

This compound Activity Assay (Colorimetric)

This assay measures the production of indole from the enzymatic degradation of tryptophan. The indole produced reacts with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to form a colored product that can be quantified spectrophotometrically.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.3), 0.1 mM pyridoxal-5'-phosphate, and 10 mM L-tryptophan.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified this compound to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5%.

-

Indole Extraction: Add toluene to the reaction mixture and vortex vigorously to extract the indole into the organic phase.

-

Color Development: Transfer an aliquot of the toluene layer to a new tube and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acidic alcohol solution).

-

Spectrophotometric Measurement: After a short incubation period for color development, measure the absorbance of the solution at a specific wavelength (e.g., 565 nm).[9]

-

Quantification: Determine the concentration of indole produced by comparing the absorbance to a standard curve prepared with known concentrations of indole.

Conclusion

The this compound active site is a testament to the elegance and efficiency of enzymatic catalysis. Through the coordinated action of a PLP cofactor and a suite of precisely positioned amino acid residues, this enzyme carries out a complex multi-step reaction with high specificity and catalytic power. A thorough understanding of the structure-function relationships within the active site, facilitated by the experimental approaches outlined in this guide, is crucial for unraveling the intricacies of bacterial metabolism and for the rational design of novel inhibitors with therapeutic potential. The continued investigation of this compound will undoubtedly yield further insights into the fundamental principles of enzyme catalysis and open new avenues for drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Nickel-NTA Protein Purification [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. The mechanism of Escherichia coli tryptophan indole-lyase: substituent effects on steady-state and pre-steady-state kinetic parameters for aryl-substituted tryptophan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Site-Directed Mutagenesis [protocols.io]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. qiagen.com [qiagen.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Tryptophanase: A Comprehensive Technical Guide to its Distribution, Regulation, and Experimental Analysis in Bacterial Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophanase (EC 4.1.99.1), an enzyme encoded by the tnaA gene, is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the degradation of L-tryptophan into indole, pyruvate, and ammonia.[1][2][3] This enzyme is a key player in bacterial metabolism, allowing certain species to utilize tryptophan as a source of carbon, nitrogen, and energy.[4] Beyond its metabolic role, the product of the this compound reaction, indole, acts as a crucial signaling molecule in the bacterial kingdom, influencing processes such as biofilm formation, drug resistance, and inter-species communication.[5][6] The distribution of this compound is widespread among bacteria, particularly within the gut microbiota, where its activity can significantly impact host physiology.[5] This technical guide provides an in-depth overview of this compound distribution in various bacterial species, the regulation of its expression, and detailed experimental protocols for its study, serving as a valuable resource for researchers in microbiology, drug discovery, and related fields.

This compound Distribution and Activity in Bacteria

This compound is found in a wide array of bacterial species, predominantly in Gram-negative bacteria, though its presence has also been noted in some Gram-positive and archaeal species.[1][3] The specific activity of this compound can vary significantly between species and is often influenced by environmental conditions, such as the availability of tryptophan. A summary of reported this compound specific activities in various bacterial species is presented in Table 1.

| Bacterial Species | Specific Activity (µmoles indole/min/mg dry weight) | Regulation | Reference |

| Escherichia coli | 0.914 | Inducible and Repressible | [2][7] |

| Paracolobactrum coliforme | 0.210 | Inducible and Repressible | [2][7] |

| Proteus vulgaris | 0.146 | Inducible and Repressible | [2][7] |

| Aeromonas liquefaciens | 0.030 | Inducible and Repressible | [2][7] |

| Photobacterium harveyi | 0.035 | Inducible and Repressible | [2][7] |

| Sphaerophorus varius | 0.021 | Inducible and Repressible | [2][7] |

| Bacteroides sp. | 0.048 | Inducible and Repressible | [2][7] |

| Corynebacterium acnes | 0.042 | Inducible and Repressible | [2][7] |

| Bacillus alvei | 0.013 | Constitutive and Non-repressible | [2][7] |

| Micrococcus aerogenes | 0.036 | Inducible, Not repressible by glucose | [2][7] |

Catalytic Reaction and Regulation

This compound catalyzes the β-elimination reaction of L-tryptophan. The reaction proceeds through several steps involving the PLP cofactor, ultimately yielding indole, pyruvate, and ammonia.[8]

References

- 1. hardydiagnostics.com [hardydiagnostics.com]

- 2. This compound in Diverse Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity of the this compound Gene and Its Evolutionary Implications in Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of extracellular indole concentrations [bio-protocol.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. This compound in diverse bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

Evolution of the Tryptophanase Gene in Prokaryotes: An In-depth Technical Guide

Abstract

The tryptophanase gene (tnaA), encoding the enzyme responsible for the degradation of tryptophan into indole, pyruvate, and ammonia, represents a fascinating case study in prokaryotic gene evolution. This technical guide provides a comprehensive overview of the evolutionary trajectory of tnaA, detailing its phylogenetic distribution, the genetic architecture of the this compound operon, and the functional diversification of the enzyme. We present a synthesis of current research, including quantitative data on enzyme kinetics and substrate specificity, detailed experimental protocols for the study of this compound, and visual representations of key biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal enzyme and its evolutionary history, which has significant implications for microbial physiology, interspecies signaling, and pathogenesis.

Introduction

This compound (E.C. 4.1.99.1) is a pyridoxal-5'-phosphate (PLP) dependent enzyme that catalyzes the β-elimination reaction of L-tryptophan. The products of this reaction, particularly indole, play crucial roles in prokaryotic biology, acting as signaling molecules that influence biofilm formation, virulence, and antibiotic resistance.[1] The gene encoding this compound, tnaA, is a key component of the this compound (tna) operon. The evolution of this gene and its regulatory elements reflects the diverse metabolic strategies and ecological adaptations of prokaryotes. Understanding the evolutionary dynamics of tnaA can provide insights into the selective pressures that have shaped microbial metabolism and signaling networks, offering potential targets for novel therapeutic interventions.

Phylogenetic Distribution of the tnaA Gene

The tnaA gene is widely distributed among prokaryotes, though its prevalence varies significantly across different phyla. It is commonly found in Gram-negative bacteria, particularly within the Gammaproteobacteria.[1] However, its presence has also been documented in a smaller number of Gram-positive bacteria and various archaeal lineages.[1]

Recent phylogenetic studies, analyzing hundreds of tnaA gene sequences, have revealed a complex evolutionary history marked by vertical descent and horizontal gene transfer (HGT).[1] Evidence for HGT is supported by incongruencies between the tnaA gene tree and the organismal phylogeny, as well as variations in GC content.[1] The acquisition of tnaA by diverse prokaryotic groups underscores the adaptive advantage conferred by the ability to metabolize tryptophan and produce indole.

Table 1: Phylogenetic Distribution of the tnaA Gene in Prokaryotes

| Taxonomic Domain | Phylum/Class | Representative Genera with tnaA | Approximate Number of Species with tnaA[1] |

| Bacteria | Gammaproteobacteria | Escherichia, Proteus, Aeromonas, Photobacterium | > 85 |

| Bacteroidetes | Bacteroides | Included in 117 total bacterial species | |

| Firmicutes | Bacillus, Clostridium | ||

| Actinobacteria | Corynebacterium | ||

| Archaea | Euryarchaeota | Halobacterium, Methanosarcina | 36 |

| Crenarchaeota | Sulfolobus |

Genetic Organization and Regulation of the this compound Operon

In the model organism Escherichia coli, the this compound gene, tnaA, is part of the tna operon, which also includes tnaB, a gene encoding a low-affinity tryptophan permease. The operon is regulated by a sophisticated mechanism that responds to the availability of tryptophan. This regulation occurs at the level of transcription initiation and termination.

Transcription of the tna operon is subject to catabolite repression, being activated by the cAMP-CRP complex. More specific regulation is achieved through a process of tryptophan-induced transcription antitermination. This mechanism is mediated by a short leader peptide, TnaC, encoded by the tnaC gene located upstream of tnaA. In the presence of high concentrations of tryptophan, the ribosome stalls during the translation of tnaC. This stalling prevents the formation of a Rho-dependent transcription termination hairpin in the mRNA, allowing transcription to proceed into the structural genes tnaA and tnaB.

Functional Diversification of this compound

While the primary function of this compound is the degradation of L-tryptophan, the enzyme exhibits a degree of substrate promiscuity, being able to catalyze β-elimination and β-substitution reactions with other amino acids. This functional plasticity may have contributed to its retention and diversification in various prokaryotic lineages.

Table 2: Substrate Specificity and Kinetic Parameters of Prokaryotic Tryptophanases

| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Porphyromonas gingivalis | L-Tryptophan | 0.20 ± 0.01 | 1.37 ± 0.06 | 6,850 | [PubMed] |

| S-ethyl-L-cysteine | - | - | - | [PubMed] | |

| S-methyl-L-cysteine | - | - | - | [PubMed] | |

| Escherichia coli | L-Tryptophan | - | - | - | - |

| L-Serine | - | - | - | - | |

| L-Cysteine | - | - | - | - |

Note: A comprehensive comparative table of kinetic parameters is challenging to compile due to variations in assay conditions across different studies. The data for E. coli is extensive but highly variable depending on the specific study. Researchers are encouraged to consult primary literature for specific values.

Experimental Protocols

This compound Activity Assay (Colorimetric Method)

This protocol is adapted from a standard method for determining this compound activity by measuring the production of indole.

Materials:

-

1 M Potassium Phosphate Buffer, pH 8.3

-

0.81 mM Pyridoxal 5-Phosphate (PLP) solution (prepare fresh)

-

50 mM L-Tryptophan solution

-

100% (w/v) Trichloroacetic Acid (TCA)

-

Toluene

-

Ehrlich's Reagent (p-Dimethylaminobenzaldehyde in ethanol and HCl)

-

Indole (for standard curve)

-

Enzyme preparation (cell lysate or purified enzyme)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

200 µL of 1 M Potassium Phosphate Buffer, pH 8.3

-

100 µL of 0.81 mM PLP

-

200 µL of 50 mM L-Tryptophan

-

ddH₂O to a final volume of 900 µL.

-

-

Enzyme Reaction:

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the enzyme preparation.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding 500 µL of 100% TCA.

-

Vortex and centrifuge to pellet precipitated protein.

-

-

Indole Extraction:

-

Transfer the supernatant to a new tube.

-

Add 1 mL of toluene and vortex vigorously to extract the indole.

-

Allow the phases to separate.

-

-

Color Development:

-

Carefully transfer 500 µL of the upper toluene layer to a new tube.

-

Add 1 mL of Ehrlich's reagent and mix.

-

Incubate at room temperature for 20 minutes for color development.

-

-

Measurement:

-

Measure the absorbance at 540 nm.

-

Quantify the amount of indole produced by comparing the absorbance to a standard curve prepared with known concentrations of indole.

-

Unit Definition: One unit of this compound activity is typically defined as the amount of enzyme that produces 1 µmol of indole per minute under the specified conditions.

Phylogenetic Analysis of the tnaA Gene

This protocol outlines a typical bioinformatics workflow for the phylogenetic analysis of the tnaA gene.

Software/Tools:

-

NCBI GenBank or UniProt for sequence retrieval.

-

Multiple Sequence Alignment (MSA) software (e.g., MUSCLE, ClustalW).

-

Phylogenetic inference software (e.g., MEGA, PhyML, RAxML).

-

Tree visualization software (e.g., FigTree, iTOL).

Procedure:

-

Sequence Retrieval:

-

Obtain tnaA nucleotide or this compound protein sequences from public databases like NCBI GenBank or UniProt.

-

Use BLAST to identify homologous sequences in a wide range of prokaryotic genomes.

-

Compile the sequences into a single FASTA file.

-

-

Multiple Sequence Alignment (MSA):

-

Align the collected sequences using an MSA tool like MUSCLE or ClustalW. This step is crucial for identifying homologous positions.

-

Visually inspect and manually edit the alignment if necessary to remove poorly aligned regions or large gaps.

-

-

Phylogenetic Tree Construction:

-

Use a phylogenetic inference program like MEGA or PhyML.

-

Choose an appropriate substitution model (e.g., JTT for proteins, GTR for nucleotides). Model selection tools within the software can assist with this choice.

-

Select a tree-building method (e.g., Maximum Likelihood, Neighbor-Joining, Bayesian Inference).

-

Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.

-

-

Tree Visualization and Interpretation:

-

Visualize the resulting phylogenetic tree using software like FigTree or iTOL.

-

Root the tree using an appropriate outgroup (a more distantly related sequence).

-

Analyze the branching patterns to infer evolutionary relationships. Look for evidence of clades corresponding to specific taxonomic groups and potential instances of horizontal gene transfer.

-

Implications for Drug Development

The crucial role of indole in bacterial pathogenesis, including its contribution to antibiotic tolerance and biofilm formation, makes this compound an attractive target for the development of novel antimicrobial agents. By inhibiting this compound activity, it may be possible to disrupt these processes and potentiate the effects of existing antibiotics. The evolutionary and structural information presented in this guide can inform the rational design of species-specific inhibitors that target the active site or allosteric sites of the enzyme. Furthermore, understanding the distribution of tnaA can help predict which pathogenic species are likely to be susceptible to such inhibitors.

Conclusion

The evolution of the this compound gene in prokaryotes is a dynamic process shaped by a combination of vertical inheritance and horizontal gene transfer. This has resulted in a widespread but phylogenetically diverse distribution of the gene. The sophisticated regulation of the tna operon highlights the importance of fine-tuning tryptophan metabolism and indole production in response to environmental cues. The functional versatility of the this compound enzyme further contributes to its evolutionary success. The methodologies and data presented in this guide provide a framework for continued research into this important enzyme, with the potential to uncover new aspects of microbial evolution and to develop novel strategies for combating bacterial diseases.

References

Tryptophanase: A Pivotal Enzyme in Interspecies Chemical Communication

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate and dynamic ecosystems inhabited by diverse microbial communities, sophisticated communication networks are essential for survival, adaptation, and the establishment of complex interspecies relationships. A key player in these networks is the enzyme tryptophanase, which catalyzes the conversion of L-tryptophan into indole, pyruvate, and ammonia.[1][2][3] Indole, a small, diffusible heterocyclic molecule, transcends species and even kingdom boundaries, acting as a potent signaling molecule that modulates a wide array of physiological processes in both prokaryotes and eukaryotes.[2][4][5] This technical guide provides an in-depth exploration of the role of this compound in interspecies signaling, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of this compound regulation, the diverse signaling functions of its product indole, and the experimental methodologies used to study these phenomena.

Core Concepts: this compound and Indole Signaling

This compound, encoded by the tnaA gene, is a pyridoxal phosphate (PLP)-dependent enzyme found in a wide range of Gram-positive and Gram-negative bacteria.[2][5][6] Its primary function is the catabolism of tryptophan, which can serve as a source of carbon, nitrogen, and energy.[1] However, the production of indole is arguably its most significant role in the context of intercellular communication.

Genetic Regulation of this compound

The expression of the this compound operon (tna) in Escherichia coli is a well-studied model of gene regulation. It is subject to two primary control mechanisms:

-

Catabolite Repression: In the presence of glucose, the synthesis of this compound is repressed, ensuring that the cell preferentially utilizes the more readily available carbon source.[1]

-

Tryptophan-Induced Transcription Antitermination: The presence of tryptophan induces the expression of the tna operon.[1] This mechanism involves a leader peptide, TnaC, whose translation in the presence of tryptophan causes the ribosome to stall. This stalling prevents the formation of a Rho-dependent transcription termination site, allowing for the transcription of the downstream structural genes, tnaA (this compound) and tnaB (tryptophan permease).[1]

Indole as a Versatile Signaling Molecule

Indole's influence as a signaling molecule is remarkably broad, affecting both the bacteria that produce it (intraspecies signaling) and other organisms in the vicinity (interspecies and inter-kingdom signaling). Its effects are concentration-dependent and can be either beneficial or detrimental depending on the context. Within the mammalian gut, indole concentrations are estimated to be between 250 and 1,000 µM.[7]

Key roles of indole signaling include:

-

Biofilm Formation: Indole has been shown to influence biofilm formation in various bacteria. For instance, it can decrease biofilm formation in E. coli while increasing it in Pseudomonas aeruginosa.[8]

-

Virulence Regulation: Indole can act as a virulence-modulating signal. In enterohemorrhagic E. coli (EHEC) and Citrobacter rodentium, indole has been shown to decrease the expression of virulence genes.[7][9]

-

Quorum Sensing Interference: Indole can interfere with traditional quorum-sensing systems, such as those mediated by N-acyl-homoserine lactones (AHLs), thereby influencing the collective behaviors of bacterial populations.[2]

-

Host-Microbe Interactions: Indole produced by the gut microbiota can be absorbed by host cells and plays a crucial role in maintaining intestinal barrier integrity.[7] It can also modulate the host immune response through interactions with receptors such as the aryl hydrocarbon receptor (AhR).[4][10]

-

Antibiotic Resistance: Indole has been implicated in contributing to antibiotic tolerance in some bacterial species.[2]

Data Presentation: Quantitative Insights into this compound and Indole

The following tables summarize key quantitative data related to this compound activity and indole concentrations in various biological contexts.

Table 1: Indole Concentrations in Biological Samples

| Sample Type | Organism/Condition | Indole Concentration (mM) | Reference(s) |

| Fecal Samples | Healthy Adults (Mean) | 2.59 | [11][12] |

| Fecal Samples | Healthy Adults (Median) | 2.73 | [11][12] |

| Fecal Samples | Healthy Adults (Range) | 0.30 - 6.64 | [11][12] |

| Bacterial Culture | Enterotoxigenic E. coli H10407 (24h) | 3.3 ± 0.22 | [11][12] |

| Bacterial Culture | E. coli (in vitro) | ~0.50 | [7] |

Table 2: Kinetic Parameters of this compound

| Organism | Km (mM) for L-tryptophan | kcat (s-1) | Reference(s) |

| Fusobacterium nucleatum | 0.26 ± 0.03 | 0.74 ± 0.04 | [13] |

Table 3: Inhibitory Constants (Ki) of this compound Inhibitors

| Inhibitor | Inhibition Type | Ki (µM) | Reference(s) |

| S-phenylbenzoquinone-L-tryptophan | Uncompetitive | 101 | [14] |

| α-amino-2-(9,10-anthraquinone)-propanoic acid | Noncompetitive | 174 | [14] |

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound converts tryptophan to indole, which acts as a signaling molecule.

Caption: A workflow for detecting and quantifying indole in biological samples.

Experimental Protocols

A critical aspect of studying this compound-mediated signaling is the ability to accurately detect and quantify indole. Below are detailed methodologies for key experiments.

Protocol 1: Kovács Method for Indole Detection

The Kovács assay is a traditional, rapid, and simple colorimetric method for the detection of indole.[15] However, it is important to note that this assay is not specific to indole and can react with other indole derivatives.[11][15]

Materials:

-

Kovács reagent (p-dimethylaminobenzaldehyde, amyl alcohol, concentrated HCl)

-

Bacterial culture grown in tryptophan-containing broth (e.g., tryptone broth)

-

Sterile test tubes

Procedure:

-

Grow the bacterial strain to be tested in a suitable broth containing tryptophan for 24-48 hours.

-

After incubation, add 5 drops of Kovács reagent to the culture tube.

-

Gently shake the tube.

-

Observe for a color change in the upper alcohol layer.

-

Positive Result: A red or pink ring formation within minutes indicates the presence of indole.

-

Negative Result: The reagent layer remains yellow.

Protocol 2: Hydroxylamine-Based Indole Assay (HIA)

The HIA is a more specific and sensitive method for quantifying indole in complex biological samples.[11][15] It relies on the specific reaction between unsubstituted indole and hydroxylamine.

Materials:

-

Hydroxylamine solution

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

-

Indole standards

-

Biological sample (e.g., bacterial culture supernatant, fecal extract)

Procedure:

-

Sample Preparation: Centrifuge the bacterial culture to pellet the cells and collect the supernatant. For fecal samples, homogenization and extraction are required.

-

Reaction Setup: In a microcentrifuge tube, mix the sample (or indole standard) with hydroxylamine solution and TCA.

-

Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for color development.

-

Measurement: Measure the absorbance of the solution at a specific wavelength using a spectrophotometer.

-

Quantification: Generate a standard curve using the absorbance values of the known indole standards. Use this curve to determine the indole concentration in the unknown samples.

Protocol 3: Fluorescence-Based this compound Activity Assay

This assay measures the production of indole by monitoring the decrease in the fluorescence of the substrate, tryptophan.

Materials:

-

Purified this compound enzyme

-

L-tryptophan solution

-

Reaction buffer (e.g., potassium phosphate buffer with PLP)

-

Fluorometer

-

96-well black microplate

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and L-tryptophan in the wells of a 96-well plate.

-

Initiate the reaction by adding the purified this compound enzyme to the wells.

-

Immediately begin monitoring the decrease in tryptophan fluorescence over time using a fluorometer (excitation ~280 nm, emission ~350 nm).

-

The rate of decrease in fluorescence is proportional to the this compound activity.

-

For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor before adding the substrate.

This compound as a Drug Development Target

The essential role of tryptophan metabolism and indole signaling in microbial physiology and host-pathogen interactions makes this compound an attractive target for novel antimicrobial drug development.[16][17] Inhibiting this compound could disrupt key bacterial processes such as biofilm formation and virulence, and potentially enhance the efficacy of existing antibiotics. Furthermore, since this compound is absent in humans, inhibitors are likely to have a high therapeutic index with minimal off-target effects.[16][17] The development of potent and specific this compound inhibitors represents a promising avenue for combating bacterial infections, particularly those caused by multidrug-resistant pathogens.

Conclusion

This compound is a central enzyme in a sophisticated chemical communication system that shapes microbial communities and their interactions with hosts. Its product, indole, is a remarkably versatile signaling molecule with a profound impact on a wide range of biological processes. A thorough understanding of the regulation of this compound and the multifaceted roles of indole is crucial for researchers in microbiology, host-pathogen interactions, and drug discovery. The methodologies and data presented in this guide provide a solid foundation for further investigation into this fascinating area of interspecies signaling and for the development of novel therapeutic strategies targeting this key enzymatic pathway.

References

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Diverse roles of microbial indole compounds in eukaryotic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound in Diverse Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole Signaling at the Host-Microbiota-Pathogen Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole is an inter-species biofilm signal mediated by SdiA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tryptophan Co-Metabolism at the Host-Pathogen Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. A rapid and specific method for the detection of indole in complex biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Production of Indole from l-Tryptophan and Effects of These Compounds on Biofilm Formation by Fusobacterium nucleatum ATCC 25586 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of antimicrobial agent targeting tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

The Core Mechanism of Tryptophan-Induced tna Operon Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tryptophanase (tna) operon in Escherichia coli provides a classic model for understanding gene regulation in response to environmental cues. Expression of the operon, which enables the bacterium to utilize tryptophan as a carbon and nitrogen source, is elegantly controlled by a dual-mechanism system: catabolite repression and tryptophan-induced transcription antitermination.[1][2] This guide delves into the core molecular intricacies of tryptophan induction, focusing on the interplay between the inducer molecule, a nascent leader peptide, and the translational machinery. This process of ribosome-mediated transcription attenuation serves as a sophisticated cellular sensor for intracellular tryptophan levels.

The Central Regulatory Players

The induction of the tna operon is orchestrated by a precise interaction of several key components:

-

L-Tryptophan: The inducer molecule. Its presence at elevated concentrations triggers the cascade of events leading to the expression of the tna structural genes.[1][2]

-

tnaC Leader Peptide: A 24-amino acid peptide encoded by the leader region of the tna operon.[1] TnaC acts in cis to stall the ribosome translating it.[2][3]

-

The Ribosome: The translational apparatus serves as the central processing unit in this regulatory circuit, sensing both the TnaC peptide and free tryptophan.[4]

-

Rho Factor: A helicase responsible for terminating transcription. In the absence of tryptophan, Rho factor prematurely terminates the transcription of the tna operon.[5][6]

The Mechanism of Tryptophan Induction

The regulation of the tna operon by tryptophan is a fascinating example of transcription-translation coupling. The process can be dissected into two primary states: the non-induced state (low tryptophan) and the induced state (high tryptophan).

1. Non-Induced State (Low Tryptophan):

In the absence of sufficient intracellular tryptophan, the ribosome translates the tnaC open reading frame and terminates at the stop codon.[7] This termination event exposes a Rho utilization (rut) site on the nascent mRNA transcript.[7][8] The Rho factor binds to this rut site and translocates along the mRNA towards the transcribing RNA polymerase, causing premature transcription termination.[5][6][7][8] Consequently, the structural genes of the operon, tnaA (encoding this compound) and tnaB (encoding a tryptophan permease), are not transcribed.[6]

2. Induced State (High Tryptophan):

When intracellular tryptophan levels are high, free L-tryptophan enters the ribosome exit tunnel.[1][4] As the ribosome translates tnaC, the nascent TnaC peptide interacts with the ribosomal tunnel and the peptidyl transferase center (PTC).[9][10] This interaction, in conjunction with the bound tryptophan, induces a conformational change in the ribosome that inhibits the activity of release factors at the tnaC stop codon.[7][11][12]

Quantitative Aspects of Induction

The induction of the tna operon is sensitive to the concentration of tryptophan and its analogs. The efficiency of various inducers provides insight into the structural requirements for recognition by the TnaC-ribosome complex.

| Inducer/Compound | Concentration | Effect on tna Operon Expression | Reference |

| L-Tryptophan | 0.2 mM | 30% inhibition of puromycin-mediated TnaC cleavage | [2] |

| 1-methyl-L-tryptophan | Not specified | Effective inducer in vivo and in S-30 system | [2] |

| 5-methyl-L-tryptophan | Not specified | Effective inducer in vivo and in S-30 system | [2] |

| 5-fluoro-L-tryptophan | Not specified | Effective inducer in S-30 system | [2] |

| 5-hydroxy-L-tryptophan | Not specified | Effective inducer in S-30 system | [2] |

| Glycyl-L-tryptophan | Not specified | Effective inducer in S-30 system | [2] |

| Tryptamine | 2 mM | Competes with L-tryptophan, reducing its inhibitory effect | [2] |

| Indole-3-propionic acid | 2 mM | No significant competition with L-tryptophan | [2] |

| D-Tryptophan | 2 mM | No significant competition with L-tryptophan | [2] |

| L-Alanine | Not specified | Induces expression | [13] |

| L-Cysteine | Not specified | Induces expression | [13] |

| L-Glycine | Not specified | Induces expression | [13] |

| L-Methionine | Not specified | Induces expression | [13] |

| L-Threonine | Not specified | Induces expression | [13] |

Experimental Protocols

1. In Vitro Transcription-Translation using S-30 Extract:

This system is instrumental in dissecting the molecular components of tna operon regulation.

-

Preparation of S-30 Extract:

-

Grow E. coli cells to mid-log phase and harvest by centrifugation.

-

Wash the cell pellet multiple times with a suitable buffer (e.g., Buffer A: 10 mM Tris-acetate pH 8.2, 14 mM Mg-acetate, 60 mM K-acetate, 1 mM DTT).

-

Resuspend the cells in Buffer B (Buffer A with 2-mercaptoethanol) and lyse using a French press.

-

Centrifuge the lysate at 30,000 x g to pellet cell debris. The supernatant is the S-30 extract.

-

Pre-incubate the S-30 extract to degrade endogenous mRNA and DNA.

-

Dialyze the extract against Buffer B.

-

Store aliquots at -80°C.

-

-

In Vitro Reaction:

-

Combine the S-30 extract with a DNA template containing the tna operon leader region.

-

Add a reaction mixture containing amino acids (including a radiolabeled amino acid like [³⁵S]-methionine for detection), ATP, GTP, CTP, UTP, and an ATP regenerating system.

-

Incubate the reaction at 37°C.

-

Analyze the products by SDS-PAGE and autoradiography to visualize the synthesized TnaC peptide and TnaC-peptidyl-tRNA.

-

2. Ribosome Stalling Assay (Toeprinting):

This assay identifies the precise location of the stalled ribosome on the mRNA.

-

Set up an in vitro transcription-translation reaction as described above.

-

Add a primer that is complementary to a downstream region of the tnaC mRNA.

-

Add reverse transcriptase to the reaction. The enzyme will synthesize a cDNA copy of the mRNA, stopping at the position of the stalled ribosome.

-

Analyze the resulting cDNA fragments on a sequencing gel alongside a sequencing ladder to determine the exact 3' end of the cDNA, which corresponds to the ribosome stall site.

3. Rho-Dependent Termination Assay:

This assay assesses the efficiency of transcription termination.

-

Set up an in vitro transcription reaction with a DNA template containing the tna leader region, purified RNA polymerase, and Rho factor.

-

Include radiolabeled nucleotides (e.g., [α-³²P]-UTP) to label the transcripts.

-

Perform the reaction in the presence and absence of tryptophan and a coupled translation system.

-

Analyze the transcripts by gel electrophoresis and autoradiography. The presence of shorter, terminated transcripts indicates Rho-dependent termination, while the appearance of longer, read-through transcripts signifies antitermination.

Visualizing the Regulatory Network

Signaling Pathway of Tryptophan Induction

Caption: Tryptophan-mediated regulation of the tna operon.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for in vitro analysis of tna operon regulation.

Logical Relationship of Regulatory Components

Caption: Interplay of components in tna operon regulation.

Conclusion and Future Directions

The tryptophan-induced regulation of the tna operon is a highly refined mechanism that allows E. coli to efficiently adapt to the availability of this amino acid. The intricate interplay between the TnaC leader peptide, the ribosome, and free tryptophan highlights the sophisticated ways in which translational and transcriptional processes are coupled to control gene expression. For drug development professionals, understanding such unique bacterial regulatory systems could offer novel targets for antimicrobial strategies. Future research, potentially employing advanced techniques like cryo-electron microscopy and single-molecule studies, will continue to unravel the dynamic conformational changes that underpin this elegant molecular switch.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Preparation and testing of E. coli S30 in vitro transcription translation extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rho-dependent transcription termination in the tna operon of Escherichia coli: roles of the boxA sequence and the rut site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rho-Dependent Transcription Termination in the tna Operon of Escherichia coli: Roles of the boxA Sequence and the rut Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for the tryptophan sensitivity of TnaC-mediated ribosome stalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DNA microarray analysis of gene expression in response to physiological and genetic changes that affect tryptophan metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Insight Into Nascent Polypeptide Chain-Mediated Translational Stalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EMDB-13180: Cryo-EM structure of 70S ribosome stalled with TnaC peptide (control) - Yorodumi [pdbj.org]

- 12. researchgate.net [researchgate.net]

- 13. louis.uah.edu [louis.uah.edu]